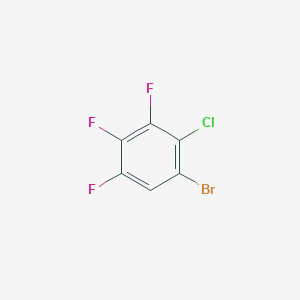

1-Bromo-2-chloro-3,4,5-trifluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOVRVAPIYNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378329 | |

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122375-83-1 | |

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Innovations for 1 Bromo 2 Chloro 3,4,5 Trifluorobenzene

Established Synthetic Pathways to 1-Bromo-2-chloro-3,4,5-trifluorobenzene

The construction of the target molecule is not typically achieved through a linear sequence of halogenations starting from unsubstituted benzene (B151609). Such an approach would lead to a complex mixture of isomers that are difficult to separate due to the competing directing effects of the successively added halogens. libretexts.orgchemguide.co.uk Instead, more sophisticated strategies are employed, often starting with precursors that already contain some of the required fluorine atoms. This approach leverages the strong directing effects and activation/deactivation properties of fluorine to guide the regioselective introduction of the remaining chlorine and bromine atoms.

Synthesizing a specific polysubstituted benzene derivative like this compound from benzene itself involves a series of electrophilic aromatic substitution reactions. youtube.com The sequence of these halogenation steps is critical to achieving the desired substitution pattern. Each introduced halogen alters the reactivity of the ring and directs subsequent substitutions. youtube.com For instance, chlorine is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. youtube.com

A general, illustrative pathway might begin with the halogenation of benzene, for example, chlorination to form chlorobenzene (B131634). libretexts.org This would be followed by a sequence of nitration, reduction, and further halogenations, using diazotization and Sandmeyer-type reactions to install halogens at specific positions that are not easily accessible through direct electrophilic substitution. The directing effects of all substituents must be considered at each stage to control the regioselectivity. However, direct, high-yield multi-step halogenation sequences from simple benzene to highly substituted compounds like the target molecule are synthetically challenging and often impractical due to the formation of multiple isomers.

A more common and controlled strategy begins with a pre-fluorinated benzene ring. The high electronegativity of fluorine strongly deactivates the aromatic ring towards electrophilic substitution, but the fluorine atoms still act as ortho-, para-directors. This deactivation can be overcome by using potent halogenating agents and catalysts, while the directing effects can be exploited to achieve high regioselectivity.

The introduction of a bromine atom onto a fluorinated arene is a key step in many synthetic routes. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are versatile intermediates in organic synthesis. nih.gov The regioselectivity of this reaction is paramount. nih.govresearchgate.net A plausible precursor for the target molecule could be 1-chloro-2,3,4-trifluorobenzene. The bromination of this substrate would be directed by the existing halogens. Both fluorine and chlorine are ortho, para-directors. Therefore, the bromine electrophile would be directed to the positions ortho and para to these substituents.

Another strategic precursor is 3,4,5-trifluorobromobenzene, which can be synthesized from 2,3,4-trifluoroaniline. google.com This aniline (B41778) derivative undergoes selective bromination at the 6-position, followed by a diazotization reaction and subsequent deamination to yield 3,4,5-trifluorobromobenzene. google.com This intermediate can then be chlorinated to introduce the final halogen.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often used with a Lewis acid catalyst or in an ionic liquid medium to enhance reactivity and selectivity. nih.govtcichemicals.comresearchgate.net

Table 1: Comparison of Bromination Reagents

| Reagent | Typical Conditions | Advantages |

| Molecular Bromine (Br₂) / FeBr₃ | Room temperature, Lewis acid catalyst | Standard, well-established method libretexts.org |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0°C to room temperature | Milder conditions, good for complex molecules nih.gov |

| Tetraalkylammonium tribromides | Varies | High para-selectivity for phenols nih.gov |

The regioselective introduction of a chlorine atom is another critical transformation. If starting from a bromo-trifluorinated precursor like 1-bromo-3,4,5-trifluorobenzene, the challenge lies in directing the chlorination to the 2-position. The existing bromine and fluorine atoms will influence the position of the incoming chlorine electrophile.

Conventional chlorinating agents include molecular chlorine (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂), often requiring a catalyst. tcichemicals.com For substrates that are deactivated by multiple halogen substituents, highly reactive chlorinating agents may be necessary. For example, 2-Chloro-1,3-bis(methoxycarbonyl)guanidine is a highly active reagent capable of chlorinating electron-deficient systems. tcichemicals.com The choice of reagent and conditions is crucial for achieving the desired regioselectivity and avoiding the formation of unwanted isomers. nih.gov Copper-catalyzed halogenation has also emerged as a powerful method for the regioselective chlorination of various aromatic compounds. beilstein-journals.org

While the primary strategies discussed involve halogenating an already fluorinated arene, the introduction of fluorine itself is a fundamental aspect of synthesizing the necessary precursors. There are two main approaches: electrophilic and nucleophilic fluorination. scripps.edu

Electrophilic fluorination involves reagents that deliver an electrophilic fluorine species ("F⁺") to an aromatic ring. Reagents like Selectfluor are powerful electrophilic fluorinating agents used for this purpose. scripps.edu

Nucleophilic fluorination is more common for aromatic systems, especially for producing polyfluorinated compounds. This typically involves the nucleophilic aromatic substitution (SₙAr) of other halogens (like chlorine or bromine) by fluoride (B91410) ions (e.g., from KF or CsF) at high temperatures, a process known as the Halex reaction. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. Another classical method is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt.

Catalysts play a pivotal role in electrophilic aromatic halogenation by activating the halogen molecule, making it a much stronger electrophile. masterorganicchemistry.com For bromination with molecular bromine (Br₂), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is commonly used. libretexts.orgchemguide.co.uk

The mechanism involves the coordination of the Lewis acid (FeBr₃) with one of the bromine atoms of Br₂. fiveable.mechegg.com This polarization weakens the Br-Br bond and generates a highly electrophilic bromine species, sometimes represented as Br⁺, which is then attacked by the electron-rich aromatic ring. khanacademy.orgchegg.com The catalyst is regenerated in the final step of the reaction. Iron powder is often used as a precursor because it reacts in situ with bromine to form the active FeBr₃ catalyst. google.comlibretexts.org

Table 2: Role of FeBr₃ in Electrophilic Bromination

| Step | Description |

| 1. Catalyst Activation | FeBr₃, a Lewis acid, reacts with Br₂ to form a highly polarized complex [Br-Br-FeBr₃]. fiveable.mechegg.com |

| 2. Electrophilic Attack | The π-electrons of the benzene ring attack the terminal, positively polarized bromine atom, breaking the Br-Br bond. This forms a resonance-stabilized carbocation intermediate (sigma complex). |

| 3. Deprotonation | The [FeBr₄]⁻ complex formed in the first step acts as a base, removing a proton from the carbocation. |

| 4. Product Formation | The aromaticity of the ring is restored, yielding bromobenzene (B47551) and regenerating the FeBr₃ catalyst, along with HBr as a byproduct. khanacademy.org |

Similar Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are used for electrophilic chlorination. libretexts.orglibretexts.org The development of more advanced catalytic systems, including copper- and vanadium-based catalysts, continues to provide milder and more selective methods for the halogenation of aromatic compounds. beilstein-journals.orgrsc.org

Regioselective Introduction of Halogen Substituents on Fluorinated Arenes

Advanced Synthetic Approaches to Complex Halogenated Fluorobenzenes

The construction of highly functionalized and sterically congested aromatic rings, such as this compound, requires access to a diverse synthetic toolbox. Modern organic chemistry has produced several powerful techniques that enable the regioselective introduction of halogen atoms onto an aromatic core. These methods often leverage unique reactive intermediates or tailored catalytic systems to overcome the challenges posed by substrate deactivation and steric hindrance.

Application of Aryne Intermediates in Fluorinated Arene Synthesis

Arynes, and most notably benzyne, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. wikipedia.orgnih.gov This strained functionality renders them potent electrophiles and dienophiles, enabling a wide array of chemical transformations. cbijournal.com The generation of arynes typically requires a 1,2-disubstituted arene precursor with a good leaving group and an adjacent removable proton or organometallic group. wikipedia.org Harsh conditions involving strong bases were historically required, but milder methods, such as the fluoride-induced decomposition of 2-(trimethylsilyl)aryl triflates, have broadened their applicability. nih.govcbijournal.com

For the synthesis of complex fluorinated arenes, aryne chemistry offers a powerful route for forging new carbon-carbon and carbon-heteroatom bonds. researchgate.net A polyhalogenated benzene, such as this compound, could theoretically serve as a precursor to a halogenated aryne, which can then be trapped by various nucleophiles or dienes. northwestern.edu The regioselective generation of a specific aryne from a molecule with multiple potential leaving groups is a significant challenge, often dictated by the acidity of the ortho-protons or the ease of metal-halogen exchange.

Multicomponent reactions involving arynes are particularly powerful, allowing for the rapid assembly of 1,2-disubstituted arenes. wikipedia.org These strategies have been successfully employed in the total synthesis of various natural products. wikipedia.org

Table 1: Common Methods for Aryne Generation

| Precursor Type | Reagents/Conditions | Advantages |

|---|---|---|

| Aryl Halides | Strong base (e.g., NaNH₂, LDA) | Readily available precursors |

| o-(Trimethylsilyl)aryl Triflates | Fluoride source (e.g., CsF, TBAF) | Mild, safe, and operationally simple conditions nih.gov |

| Anthranilic Acid | Diazotization (e.g., NaNO₂, H⁺) | Inexpensive precursor |

Transition-Metal-Catalyzed Formation of Fluorine-Containing Aromatic Compounds

Transition-metal catalysis has become an indispensable tool for the synthesis of organofluorine compounds. nih.gov These methods provide access to fluorinated molecules under relatively mild conditions with high levels of selectivity and functional group tolerance. nih.gov Catalytic cycles often involve key steps such as oxidative addition, reductive elimination, and transmetalation, enabling the formation of C–F bonds or the coupling of fluorinated building blocks.

Palladium catalysis is at the forefront of aromatic fluorination and functionalization. researchgate.net Historically, the formation of aryl-F bonds via reductive elimination from a palladium center was considered challenging. However, significant progress has been made in developing specialized ligands and high-valent palladium intermediates to facilitate this transformation. springernature.com

One major area of advancement is the palladium-catalyzed C–H fluorination. springernature.com These reactions directly convert a C–H bond to a C–F bond, offering an atom-economical approach to fluorinated arenes. The mechanism can involve a Pd(II)/Pd(IV) catalytic cycle where the palladium center is oxidized by an electrophilic fluorinating reagent (e.g., Selectfluor, NFSI). nih.gov This generates a highly reactive Pd(IV)-F species capable of fluorinating even weakly nucleophilic arenes. nih.govspringernature.com

Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to functionalize fluoroarenes by activating C–F bonds, although this typically requires highly fluorinated substrates. researchgate.net More commonly, other C–X bonds (X = Br, I, OTf) on a fluorinated ring are used as handles for coupling reactions. nih.gov For a molecule like this compound, the C–Br bond would be the most likely site for palladium-catalyzed cross-coupling.

Table 2: Examples of Palladium-Catalyzed Fluorination Strategies

| Reaction Type | Fluorine Source | Key Features |

|---|---|---|

| C–H Fluorination | Electrophilic (e.g., Selectfluor, NFSI) | Direct functionalization; avoids pre-functionalized substrates. nih.gov |

| Fluorination of Aryl Triflates/Halides | Nucleophilic (e.g., CsF, AgF) | Utilizes readily available starting materials. nih.gov |

| Deoxyfluorination of Phenols | PhenoFluor™, PyFluor | Converts phenols directly to aryl fluorides. |

Nucleophilic aromatic substitution (SNAr) is a classical and practical method for introducing fluorine into an aromatic ring. The process, often called the Halex (halogen exchange) reaction, involves treating an activated aryl chloride or bromide with a nucleophilic fluoride source. acsgcipr.org The most common and economical fluoride source is potassium fluoride (KF). acsgcipr.orgscripps.edu

For the reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group. The high electronegativity of the fluorine atoms already present in a trifluorobenzene ring would provide significant activation towards SNAr. Thus, a potential precursor to this compound could be 1-bromo-2,3,4,5-tetrachlorobenzene, where sequential Halex reactions could replace chloro substituents with fluoro groups. A key challenge in this approach is controlling the regioselectivity of the substitution.

The efficacy of nucleophilic fluorination is highly dependent on the reaction conditions. The low solubility and high lattice energy of KF necessitate the use of polar aprotic solvents (e.g., DMSO, sulfolane) and high temperatures. acsgcipr.org The use of phase-transfer catalysts or spray-dried KF can enhance reactivity. acsgcipr.org Cesium fluoride (CsF) is a more reactive but also more expensive alternative. acsgcipr.org

Visible-Light Photoredox Catalysis for Fluorinated Aromatic Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. princeton.edu This approach uses a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. researchgate.netmdpi.comvapourtec.com This allows for the generation of radical intermediates under exceptionally mild conditions, enabling unique bond formations that are often complementary to traditional thermal methods. princeton.edu

In the context of fluorinated aromatic synthesis, photoredox catalysis has been applied to various transformations, including trifluoromethylation and direct fluorination. researchgate.netvapourtec.com For direct fluorination, a photocatalytic system can activate an arene and a fluorine source to generate the desired product. For example, photoexcited quinolinium can act as a photocatalyst for the fluorination of benzene using a fluoride salt. mdpi.com

This methodology's mild nature and high functional group compatibility make it an attractive option for the late-stage functionalization of complex molecules. mdpi.com While direct polyfluorination of a bromo-chloro-benzene precursor using this method would be challenging, it represents a frontier approach for installing fluorine atoms with novel selectivity. researchgate.net

Table 3: Common Photocatalysts and Their Properties

| Photocatalyst | Excitation Wavelength (nm) | Excited-State Potential (V vs. SCE) |

|---|---|---|

| [Ru(bpy)₃]²⁺ | ~452 | -0.81 |

| [Ir(ppy)₃] | ~375 | -1.73 |

| Eosin Y | ~530 | -0.78 |

Diels-Alder Cycloaddition in Fluorinated Aromatic Compound Synthesis

The Diels-Alder reaction is a cornerstone of organic chemistry for the construction of six-membered rings. youtube.com This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for creating cyclic systems with high stereochemical control. mdpi.com When applied to the synthesis of aromatic compounds, the initial cycloadduct typically undergoes a subsequent elimination or oxidation step to achieve aromatization.

To construct a complex halogenated ring like this compound, one could envision a strategy involving a highly substituted fluorinated diene reacting with a halogenated dienophile. The challenge lies in the synthesis of the requisite highly functionalized and often electronically mismatched diene and dienophile precursors.

An alternative and potent strategy combines aryne chemistry with the Diels-Alder reaction. As mentioned previously, arynes are excellent dienophiles. wikipedia.org An appropriately substituted aryne, generated in situ, could be trapped by a diene like furan (B31954) to rapidly construct a complex, functionalized bicyclic system, which could then be further elaborated to the desired aromatic product. northwestern.edu This approach has been utilized on a large scale in industrial settings for the synthesis of complex agrochemicals. nih.gov

Continuous-Flow Microreactor Technologies for Efficient Synthesis

The synthesis of complex polyhalogenated aromatic compounds such as this compound presents significant challenges regarding safety, selectivity, and efficiency when using traditional batch reactors. Continuous-flow microreactor technologies have emerged as a powerful alternative, offering precise control over reaction conditions and enabling safer, more efficient chemical processes. researchgate.net Microreactors feature channels with dimensions typically in the sub-millimeter range, which provides a very high surface-area-to-volume ratio. researchgate.net This characteristic is crucial for managing highly exothermic reactions, such as halogenations, which are often difficult to control on a large scale in batch processes. rsc.orgresearchgate.net By translating these syntheses from batch to a continuous-flow setup, significant improvements in reaction efficiency, selectivity, and process safety can be achieved. scispace.comrsc.org

A typical continuous-flow system for the bromination of an aromatic substrate is assembled using several key components. researchgate.net Reactant streams, including the aromatic precursor (e.g., 2-chloro-3,4,5-trifluorobenzene), the brominating agent (e.g., molecular bromine), and a catalyst, are introduced into the system via precision pumps. These streams converge at a micromixer, often a T-junction, which facilitates rapid and homogeneous mixing of the reagents—a critical factor for controlling fast reactions and minimizing side-product formation. nih.gov

From the mixer, the reaction mixture flows into a tube or coil reactor where the reaction takes place. The length and diameter of this tube, combined with the flow rate, precisely determine the residence time of the reactants. nih.gov Temperature control is achieved by immersing the reactor in a thermostatically controlled bath or by using integrated heating and cooling elements. For bromination reactions, a catalyst such as iron(III) bromide (FeBr₃) is often employed. In a microreactor setup, this catalyst can be generated in situ by reacting bromine with an iron source, ensuring a steady and controlled catalytic activity. researchgate.net Following the reaction, the product stream can be directed to an in-line quenching unit to stop the reaction and then to purification stages.

The adoption of continuous-flow processing for halogenation reactions offers substantial advantages in both safety and efficiency over traditional batch methods. mt.com Halogenations are frequently fast, highly exothermic processes that can lead to thermal runaways and selectivity issues in batch reactors due to the formation of hotspots and temperature gradients. rsc.orgresearchgate.net

Key Advantages:

Enhanced Safety: The small internal volume of microreactors drastically reduces the amount of hazardous material present at any given moment. mt.com The high heat transfer efficiency rapidly dissipates the heat generated during exothermic reactions, preventing dangerous temperature spikes and the risk of explosion. researchgate.netrsc.org This allows for the safe use of highly reactive and toxic reagents like elemental halogens. rsc.org Hazardous intermediates can be generated and consumed in-line, avoiding their accumulation and isolation. rsc.org

Improved Efficiency and Selectivity: The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry is a hallmark of flow chemistry. nih.govmt.com Superior mixing and heat transfer minimize the formation of byproducts, leading to higher reaction selectivity and product yields. scispace.com This level of control is particularly beneficial for complex substitutions on a polyhalogenated ring, where multiple isomers could otherwise form.

Scalability: Scaling up a reaction in a continuous-flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). This approach avoids the redevelopment challenges often encountered when scaling up batch processes, where heat and mass transfer properties change significantly with reactor size. researchgate.net

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of the specific isomer this compound requires precise control over the position of the incoming halogen substituents on the aromatic ring. This control, known as regioselectivity, is governed by the electronic and steric properties of the substituents already present on the benzene ring. In this case, the trifluoro- and chloro-substituents direct the position of the final bromination step, or conversely, the trifluoro- and bromo-substituents direct the chlorination.

In electrophilic aromatic substitution, the existing substituents on the benzene ring determine the position of the incoming electrophile. This is dictated by two main electronic effects: the inductive effect and the resonance effect. vanderbilt.edu

Inductive Effect: This is the withdrawal or donation of electrons through the sigma (σ) bond framework. All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. vanderbilt.educsbsju.edu

Resonance Effect: This involves the donation or withdrawal of electrons through the pi (π) system of the ring. Halogens possess lone pairs of electrons that can be donated into the ring through resonance (+R). libretexts.org This effect increases the electron density at the ortho and para positions. organicchemistrytutor.compressbooks.pub

For halogens, the strong deactivating inductive effect outweighs the weaker activating resonance effect, making them net deactivators. However, the resonance donation to the ortho and para positions makes these sites less deactivated than the meta position. Consequently, halogens are classified as ortho-, para-directors. libretexts.orgpressbooks.pub

In the context of synthesizing this compound, if we consider the bromination of 1-chloro-2,3,4-trifluorobenzene, the directing effects of the four existing halogens must be considered collectively. The chlorine and fluorine atoms will direct the incoming bromine electrophile to their respective ortho and para positions. The final regiochemical outcome will depend on the cumulative activation/deactivation of each possible site.

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Preference |

| -F, -Cl, -Br | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | ortho, para |

The final regioselectivity of the synthesis is a result of the interplay between electronic directing effects and steric hindrance. google.com

Electronic Factors: The combined inductive and resonance effects of the fluorine and chlorine atoms create a map of electron density on the benzene ring. The position most favorable for electrophilic attack will be the one that is least deactivated. The stability of the carbocation intermediate (the arenium ion) formed during the substitution is key; substituents that can stabilize this intermediate via resonance will favor substitution at the ortho and para positions. organicchemistrytutor.comlibretexts.org

Steric Factors: Steric hindrance refers to the physical blocking of a reaction site by bulky substituents. While fluorine is a relatively small atom, chlorine and bromine are larger. In a polysubstituted ring, an incoming electrophile, particularly a larger one like bromine complexed with a Lewis acid catalyst, may be sterically hindered from approaching a position that is crowded by adjacent substituents. google.com For example, substitution at a position between two existing substituents is often disfavored. In many cases, the para product is favored over the ortho product due to reduced steric hindrance. organicchemistrytutor.com

For the synthesis of this compound, achieving the desired 1,2-disubstitution pattern relative to the trifluoro core requires carefully selecting reaction conditions and potentially a multi-step synthetic route that leverages these competing factors to achieve the desired chemo- and regioselectivity.

Comparative Analysis of Synthetic Efficiency, Yields, and Process Optimization

The efficiency of synthesizing polyhalogenated benzenes can vary dramatically between different methodologies, most notably between traditional batch processing and modern continuous-flow techniques. Process optimization focuses on maximizing yield and purity while minimizing costs, reaction time, and waste.

A comparative analysis highlights the advantages of flow chemistry for this class of compounds. Traditional batch bromination of a trifluorobenzene derivative might involve the slow addition of bromine at controlled temperatures in a large reactor, with yields often being moderate due to side reactions and difficulties in controlling the reaction exotherm. google.com For instance, a patented batch synthesis for the related compound 1-bromo-2,4,5-trifluorobenzene (B152817) reports a yield of 66%. google.com

In contrast, continuous-flow synthesis of a similar compound, 1-bromo-2,4,5-trifluorobenzene, has been demonstrated to achieve high yields in minutes. researchgate.net Process optimization in a flow system involves systematically adjusting parameters like flow rate (which controls residence time), temperature, and reagent molar ratios. This can be done rapidly and automatically, allowing for the quick identification of optimal conditions that maximize yield and selectivity. researchgate.net The enhanced safety profile of microreactors also allows for exploration of more extreme process windows (higher temperatures and pressures), which can further accelerate reactions and improve efficiency. researchgate.netmt.com

| Parameter | Batch Processing | Continuous-Flow Microreactor |

| Reaction Time | Hours google.com | Minutes researchgate.net |

| Heat Transfer | Poor to moderate, risk of hotspots | Excellent, superior temperature control researchgate.net |

| Mass Transfer | Often limited by stirring speed | Rapid and highly efficient scispace.com |

| Safety | Higher risk with exothermic/hazardous reagents rsc.org | Inherently safer due to small volumes mt.com |

| Typical Yield | Moderate (e.g., ~66% for a related compound) google.com | High to excellent researchgate.net |

| Process Control | Limited, manual adjustments | Precise, often automated nih.gov |

| Scalability | Complex, requires process redesign researchgate.net | Straightforward (time extension or numbering-up) researchgate.net |

| Byproduct Formation | Often higher due to poor control researchgate.net | Minimized due to high selectivity scispace.com |

Reactivity and Reaction Mechanisms of 1 Bromo 2 Chloro 3,4,5 Trifluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity of Halogenated Benzenes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.com However, the rate and regioselectivity of this reaction are heavily dependent on the nature of the substituents already present on the ring. msu.edu

Influence of Halogen Substituents on Ring Activation/Deactivation

Halogen atoms exhibit a dual electronic effect on aromatic rings. Due to their high electronegativity, they withdraw electron density from the ring through the sigma bond network, an effect known as the inductive effect (-I). libretexts.orglibretexts.org This withdrawal reduces the ring's nucleophilicity, making it less reactive towards incoming electrophiles compared to unsubstituted benzene. libretexts.orgpressbooks.pub Consequently, halogens are classified as deactivating groups. libretexts.orglibretexts.org

In the case of 1-bromo-2-chloro-3,4,5-trifluorobenzene, the presence of five halogen atoms—each exerting a strong inductive pull—results in a cumulative and powerful deactivation of the aromatic ring. The deactivating strength of halogens correlates with their electronegativity, leading to the general trend: F > Cl > Br > I. libretexts.orglibretexts.org Therefore, the combination of three fluorine atoms, one chlorine atom, and one bromine atom makes the benzene ring exceptionally electron-poor and thus highly unreactive towards electrophilic attack. Friedel-Crafts reactions, for instance, are generally unsuccessful on strongly deactivated aromatic rings. wou.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Relative Deactivating Strength |

|---|---|---|---|---|

| -F | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating | Strongest |

| -Cl | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating | Intermediate |

| -Br | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating | Weaker |

Directing Effects of Bromine, Chlorine, and Fluorine Atoms

While halogens deactivate the ring towards EAS, they also direct the regiochemical outcome of the substitution. This is governed by their ability to donate a lone pair of electrons through resonance (+M effect). libretexts.org This resonance effect, although weaker than the inductive effect, plays a crucial role in stabilizing the carbocation intermediate (the arenium ion or sigma complex) that forms during the reaction. libretexts.orgpressbooks.pub

When an electrophile attacks at the ortho or para positions relative to a halogen substituent, a resonance structure can be drawn where the positive charge is on the carbon atom bearing the halogen. The halogen can then donate a lone pair to this adjacent carbocation, creating an additional resonance structure and thereby stabilizing the intermediate. libretexts.orgpressbooks.pub No such stabilization is possible for attack at the meta position. libretexts.org Because the stability of the intermediate determines the reaction pathway, substitution occurs preferentially at the ortho and para positions. Therefore, bromine, chlorine, and fluorine are all classified as ortho-, para- directors, despite being deactivating groups. libretexts.orgpressbooks.publibretexts.org

Regiochemical Control and Positional Selectivity in EAS

In polysubstituted benzenes, the position of further substitution is determined by the combined directing effects of all substituents present. masterorganicchemistry.com For this compound, there is only one available position for an electrophile to attack: the hydrogen-bearing carbon at position 6 (C6).

The regiochemical outcome can be predicted by analyzing the directing influence of each halogen relative to this C6 position:

Bromine at C1: This is ortho to C6 and therefore directs substitution to this position.

Chlorine at C2: This is meta to C6 and does not direct substitution to this position.

Fluorine at C3: This is para to C6 and directs substitution to this position.

Fluorine at C4: This is meta to C6 and does not direct substitution to this position.

Fluorine at C5: This is ortho to C6 and directs substitution to this position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that is mechanistically distinct from EAS. It involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.orglibretexts.org

Activation by Electron-Withdrawing Fluorine Atoms

The SNAr mechanism is highly favored in aromatic systems that are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.orglibretexts.org The five halogen substituents in this compound, particularly the three highly electronegative fluorine atoms, strongly activate the ring for nucleophilic attack. This is in direct contrast to their deactivating role in EAS.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The first and rate-determining step is the addition of the nucleophile to the carbon bearing the leaving group, which temporarily breaks the ring's aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The strong inductive effect of the fluorine atoms helps to stabilize this negative charge, lowering the activation energy for this crucial step. youtube.comyoutube.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.orgyoutube.com

Substitution of Bromine and Chlorine Atoms by Nucleophiles

In SNAr reactions of activated aryl halides, the identity of the leaving group is important. Contrary to trends seen in aliphatic Sₙ2 reactions, fluorine is often the best leaving group in SNAr. wikipedia.orgyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the powerful inductive effect of the highly electronegative fluorine atom making the carbon center more electrophilic. youtube.comyoutube.com The subsequent C-F bond cleavage is part of the fast, energetically favorable rearomatization step. wikipedia.org The typical reactivity order for halogens as leaving groups in many activated SNAr systems is F > Cl ≈ Br > I. nih.govnih.gov

In this compound, the ring is heavily activated, making both the bromine at C1 and the chlorine at C2 potential leaving groups for nucleophilic displacement. Both chloroarenes and fluoroarenes bearing electron-withdrawing groups are known to undergo SNAr reactions with various nucleophiles. mdpi.comresearchgate.net While fluorine is the most activating substituent, the better intrinsic leaving group ability of bromide and chloride (compared to fluoride) means they are readily displaced in such highly electron-deficient systems. The precise outcome—whether the bromine or chlorine is preferentially substituted—would depend on the specific reaction conditions and the nature of the attacking nucleophile, but the compound is primed to react with nucleophiles at either the C1 or C2 position.

| Reaction Type | Effect of Halogen Substituents | Reactivity of the Ring | Likely Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strong deactivation via inductive effect (-I) | Very Low | Substitution of H at C6, if reaction occurs. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong activation via inductive effect (-I) | High | Substitution of Br at C1 or Cl at C2 by a nucleophile. |

Mechanistic Pathways of SNAr Reactions in Polyhalogenated Systems

The mechanistic pathway for SNAr reactions in polyhalogenated systems like this compound is the addition-elimination mechanism. nih.gov

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a negatively charged cyclohexadienyl anion, known as a Meisenheimer complex. The negative charge is delocalized across the ring and is significantly stabilized by the inductive and resonance effects of the electron-withdrawing halogen substituents. The fluorine atoms are particularly effective at stabilizing this intermediate through their strong inductive effect.

Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group from the carbon atom that was attacked. In polyhalogenated systems, the choice of the leaving group is not always straightforward. For SNAr on highly fluorinated rings, fluoride (B91410) is often the preferred leaving group because the attack on the C-F bond is kinetically favored due to the high electronegativity of fluorine, which makes the carbon atom highly electrophilic.

The regioselectivity is dictated by the position that provides the most stable Meisenheimer complex. Attack para to an activating group is generally most favorable. In this molecule, the fluorine at C-4 is para to the chlorine at C-2 and ortho to the fluorine at C-3 and C-5, making it a highly activated position for nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds in this compound serve as handles for various metal-catalyzed cross-coupling reactions. The reactivity of these bonds in typical palladium-catalyzed reactions follows the general trend: C−Br > C−Cl >> C−F. This predictable hierarchy allows for selective functionalization of the molecule. baranlab.org

Suzuki Coupling Reactions for Carbon-Carbon Bond Construction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netuwindsor.ca For this compound, the reaction is expected to be highly chemoselective, occurring exclusively at the C-Br bond under standard conditions. This allows for the precise introduction of an aryl, vinyl, or alkyl group at the C-1 position.

Table 3: Representative Suzuki Coupling Reaction

| Aryl Halide | Coupling Partner | Catalyst/Base | Expected Product |

|---|

This table illustrates a typical Suzuki coupling, highlighting the expected chemoselectivity.

Functionalization of the C-Cl bond would require more forcing conditions or specialized catalyst systems, and C-F bond activation via Suzuki coupling is generally very challenging and not expected to compete. researchgate.net

Stille Coupling Reactions for Complex Aromatic Derivatives

The Stille coupling reaction involves the coupling of an organohalide with an organotin compound (organostannane), also catalyzed by palladium. rsc.org Similar to the Suzuki coupling, the Stille reaction is expected to proceed with high chemoselectivity at the most reactive C-Br bond of this compound. This provides another reliable method for constructing C-C bonds. The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organostannane and reductive elimination to yield the product.

Table 4: Representative Stille Coupling Reaction

| Aryl Halide | Coupling Partner | Catalyst | Expected Product |

|---|

This table shows an exemplary Stille coupling reaction, demonstrating the predictable regioselectivity.

Other Transition-Metal-Catalyzed Coupling Transformations

Beyond Suzuki and Stille reactions, the C-Br and C-Cl bonds on this scaffold are amenable to other important transformations.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl halides. It would be expected to occur selectively at the C-Br bond to introduce an alkynyl functional group.

Heck Coupling: The reaction of the aryl halide with an alkene, catalyzed by palladium, would also selectively functionalize the C-Br bond, leading to the formation of a substituted alkene.

Buchwald-Hartwig Amination: As mentioned previously, this palladium-catalyzed reaction allows for the formation of C-N bonds by coupling aryl halides with amines. It offers a complementary method to SNAr, with selectivity for the C-Br bond over other halogen sites. nih.gov

C-F Activation: While less common, direct C-F bond activation and functionalization are possible using specialized catalysts, often based on nickel or palladium with specific ligands. nih.gov These reactions typically require harsher conditions and would likely occur only after the more reactive C-Br and C-Cl bonds have been addressed.

These diverse catalytic methods make this compound a versatile building block for the synthesis of complex, highly functionalized aromatic compounds.

Halogen "Dance" Reactions and Rearrangements in Polyhalogenated Aromatics

Base-Mediated Halogen Migration Phenomena

Base-mediated halogen migration is the cornerstone of the halogen dance reaction. It is initiated by the deprotonation of the aromatic ring by a very strong base, typically an organolithium reagent or a lithium amide like lithium diisopropylamide (LDA). This abstraction of a proton generates a highly reactive aryl anion.

The subsequent step involves the migration of a halogen atom (typically bromine or iodine) to the anionic center, creating a new, more stable aryl anion. The equilibrium between the different anionic species ultimately favors the most stable isomer. A notable example in a related system is the isomerization of 1-bromo-2,3,4-trichlorobenzene to 1,2,3-trichloro-5-bromobenzene, which is achieved using catalytic amounts of potassium tert-butoxide in tetrahydrofuran. google.com This demonstrates the feasibility of base-catalyzed halogen rearrangement in heavily chlorinated and brominated benzene rings. The stability of the intermediate carbanion is the primary driving force for the migration. The electron-withdrawing halogen substituents stabilize the negative charge, but their relative positions are crucial in determining the final product distribution.

Formation and Reactivity of Organometallic Intermediates

The formation of organometallic intermediates is a pivotal aspect of the halogen dance and other functionalization reactions of polyhalogenated aromatics. For this compound, the carbon-bromine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds. This difference in bond strength allows for the selective formation of an organometallic species at the site of the bromine atom.

Reaction with organolithium reagents (like n-butyllithium) at low temperatures or with magnesium metal can lead to halogen-metal exchange, preferentially at the C-Br bond, to form an aryllithium or a Grignard reagent, respectively. For instance, the Grignard reagent of the related compound 1-bromo-2,4,5-trifluorobenzene (B152817) is readily formed by reacting it with isopropylmagnesium chloride. google.com

These organometallic intermediates are potent nucleophiles and strong bases. In the context of the halogen dance, the aryllithium intermediate is the species that undergoes the halogen migration. Beyond this rearrangement, these intermediates are synthetically valuable for introducing a wide array of functional groups onto the aromatic ring by reaction with various electrophiles.

| Intermediate Type | Method of Formation | Precursor Example | Key Reactivity |

| Aryllithium | Halogen-metal exchange with organolithium reagents (e.g., n-BuLi) | Polyhalogenated bromoarenes | Acts as a strong base for deprotonation; undergoes halogen migration. |

| Grignard Reagent | Reaction with magnesium metal (e.g., Mg/THF) or transmetalation | 1-Bromo-2,4,5-trifluorobenzene | Nucleophilic addition to electrophiles; formation via selective C-Br activation. google.com |

Radical Reactions Involving this compound

While ionic reactions often dominate the chemistry of aromatic compounds, radical pathways offer alternative modes of reactivity. Free radical reactions typically involve three stages: initiation, propagation, and termination. For aromatic systems, direct radical substitution on the ring is less common than electrophilic or nucleophilic substitution. However, under specific conditions, such as high temperature or photochemical irradiation, or in the presence of a radical initiator, radical reactions can occur.

The reactivity of this compound in radical reactions would be influenced by the relative strengths of its C-H and C-halogen bonds. Homolytic cleavage of the C-Br bond is generally more facile than that of C-Cl or C-F bonds, suggesting that radical reactions might be initiated at this site.

A relevant example is the synthesis of 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene. This transformation can be accomplished using liquid bromine in the presence of a radical initiator, azobisisobutyronitrile (AIBN), along with iron powder which likely facilitates the formation of the brominating species. google.com This indicates that a fluorinated benzene ring can undergo bromination under conditions that promote radical mechanisms. By analogy, it is plausible that this compound could be synthesized from 1-chloro-2,3,4,5-tetrafluorobenzene or could participate in further radical-mediated transformations.

Theoretical Insights into Structure-Reactivity Relationships and Reaction Pathways

The reactivity of this compound is intrinsically linked to its electronic structure, which is heavily influenced by the five halogen substituents. Theoretical and computational chemistry provides powerful tools for understanding these structure-reactivity relationships. Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, electron distribution, and the energies of potential reaction intermediates and transition states. researchgate.net

The substituents exert both inductive and resonance effects:

Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bond network. This effect is strongest for fluorine and decreases down the group (F > Cl > Br). This general electron withdrawal deactivates the ring towards electrophilic aromatic substitution.

In this compound, the cumulative inductive effect of the five halogens makes the aromatic ring highly electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution but makes electrophilic substitution very difficult. Computational studies on related fluoroarenes have been used to calculate C-F bond dissociation energies and to predict the regioselectivity of reactions like hydrodefluorination, highlighting the power of theoretical models to predict reaction outcomes. rsc.org Such analyses applied to this compound would be invaluable for predicting the most likely sites for deprotonation, radical attack, or nucleophilic substitution, thereby providing a rational basis for designing synthetic routes.

| Electronic Effect | Description | Influence on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the ring via sigma bonds due to halogen electronegativity (F > Cl > Br). libretexts.org | Deactivates the ring toward electrophilic attack; increases the acidity of ring protons. |

| Resonance Effect (+R) | Donation of lone pair electrons into the ring's pi-system. libretexts.org | Directs incoming electrophiles to ortho and para positions (though the ring is strongly deactivated). |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the spatial relationships between atoms in a molecule. For 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a combination of ¹³C, ¹H, and ¹⁹F NMR, augmented by multi-dimensional techniques, would be required for unambiguous structural confirmation.

The ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the aromatic ring. The chemical shifts of these carbons are significantly influenced by the electronegativity and anisotropic effects of the halogen substituents.

The carbon atoms directly bonded to fluorine (C3, C4, C5) will exhibit large one-bond coupling constants (¹JCF) and will be shifted significantly downfield. Deshielding effects caused by fluorine and chlorine atoms on their directly bonded carbon nuclei are well-documented. researchgate.netnih.gov The carbon attached to bromine (C1) and chlorine (C2) will also have characteristic shifts, with spin-orbit coupling playing a notable role in the shielding of the carbon bonded to bromine. researchgate.netrsc.org The sole proton-bearing carbon (C6) would be the most upfield of the signals. The substituent effects on the chemical shifts are generally considered to be approximately additive. nih.govrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C1-Br | ~110 - 120 | Doublet or Doublet of Doublets (dd) |

| C2-Cl | ~125 - 135 | Doublet of Doublets (dd) |

| C3-F | ~140 - 150 | Doublet (large ¹JCF), further split by adjacent F |

| C4-F | ~145 - 155 | Doublet (large ¹JCF), further split by adjacent F |

| C5-F | ~140 - 150 | Doublet (large ¹JCF), further split by adjacent F |

| C6-H | ~115 - 125 | Doublet of Doublets of Doublets (ddd) |

The structure of this compound contains a single aromatic proton. Consequently, the ¹H NMR spectrum is expected to show one signal. The chemical shift of this proton would be in the aromatic region, influenced by the deshielding effects of the adjacent halogen atoms.

The multiplicity of this signal would be highly complex due to spin-spin coupling with the three fluorine atoms. The proton at the C6 position would couple to the fluorine at C5 (an ortho coupling, ³JHF, typically 6-10 Hz), the fluorine at C4 (a meta coupling, ⁴JHF, typically 2-7 Hz), and the fluorine at C3 (a para coupling, ⁵JHF, typically 0-2 Hz). This would result in the signal appearing as a complex multiplet, likely a doublet of doublet of doublets (ddd).

Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H6 | ~7.2 - 7.6 | ddd | ³JH6-F5 ≈ 6-10; ⁴JH6-F4 ≈ 2-7; ⁵JH6-F3 ≈ 0-2 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this compound would show three distinct signals for the three chemically non-equivalent fluorine atoms at positions C3, C4, and C5.

The chemical shifts for aromatic fluorine atoms typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu Each fluorine signal would be split into a complex multiplet due to coupling with the other fluorine atoms and the single proton.

F3: Coupled to F4 (ortho, ³JFF ≈ 20 Hz) and H6 (para, ⁵JHF ≈ 0-2 Hz).

F4: Coupled to F3 and F5 (ortho, ³JFF ≈ 20 Hz) and H6 (meta, ⁴JHF ≈ 2-7 Hz).

F5: Coupled to F4 (ortho, ³JFF ≈ 20 Hz) and H6 (ortho, ³JHF ≈ 6-10 Hz).

Long-range ¹⁹F-¹⁹F coupling is commonly observed and is generally larger than ¹H-¹H coupling. wikipedia.org

Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Expected Multiplicity | Expected Coupling Partners and Typical J-values (Hz) |

| F3 | Doublet of doublets (dd) | F4 (³JFF ≈ 20), H6 (⁵JHF ≈ 0-2) |

| F4 | Triplet-like (dd) | F3 (³JFF ≈ 20), F5 (³JFF ≈ 20), H6 (⁴JHF ≈ 2-7) |

| F5 | Doublet of doublets (dd) | F4 (³JFF ≈ 20), H6 (³JHF ≈ 6-10) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): As there is only one proton, a standard ¹H-¹H COSY experiment would not be informative for this molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. libretexts.orgcolumbia.edu For this compound, an HSQC spectrum would show a single cross-peak, correlating the proton signal (H6) with its directly attached carbon signal (C6).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for determining the larger framework by identifying longer-range (typically 2-4 bond) correlations between protons and carbons. libretexts.orgcolumbia.edu The single proton at H6 would be expected to show correlations to several carbons, providing critical connectivity data.

Expected Key HMBC Correlations for this compound

| Proton | Correlating Carbon (No. of Bonds) | Significance |

| H6 | C5 (2-bond) | Confirms adjacency of the C6-H and C5-F units. |

| H6 | C1 (2-bond) | Confirms adjacency of the C6-H and C1-Br units. |

| H6 | C4 (3-bond) | Establishes connectivity across the C5-F unit. |

| H6 | C2 (3-bond) | Establishes connectivity across the C1-Br unit. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of absorption (IR) or scattering (Raman) are characteristic of specific chemical bonds and functional groups, providing a molecular "fingerprint".

The vibrational spectrum of this compound would be complex but can be predicted by assigning characteristic frequencies to different parts of the molecule.

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-F Stretches: These are typically very strong and intense absorptions in the IR spectrum, expected in the 1100-1400 cm⁻¹ region.

C-Cl Stretch: A strong to medium band is expected in the 600-800 cm⁻¹ region.

C-Br Stretch: A band is expected in the 500-650 cm⁻¹ region.

Ring Bending/Deformation: Aromatic ring puckering and C-H out-of-plane bending modes would appear in the fingerprint region below 1000 cm⁻¹.

Both IR and Raman techniques provide complementary information for a complete vibrational analysis.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1400 | Very Strong | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

| C-Br Stretch | 500 - 650 | Strong | Strong |

| Aromatic Ring Breathing | ~1000 | Weak | Strong |

| C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like this compound. For substituted benzene rings, this analysis focuses on the characteristic vibrational modes of the substituents relative to the aromatic ring. The high degree of substitution with five different halogen atoms results in a complex and unique vibrational spectrum that acts as a molecular fingerprint.

The vibrational modes observed can be broadly categorized into stretching and bending (deformation) vibrations. Specific frequencies in the IR and Raman spectra correspond to the vibrations of individual bonds, such as C-F, C-Cl, C-Br, and the remaining C-H bond, as well as the vibrations of the benzene ring itself. The frequencies of these vibrations are sensitive to the mass of the atoms and the strength of the bonds connecting them. For instance, the C-X (where X is a halogen) stretching vibrations are influenced by the specific halogen atom. rsc.org

In the case of 2-haloethyl-benzenes and 3-halo-propyl-benzenes, different bands can be assigned to the carbon-halogen vibrations corresponding to different isomeric forms. dtic.mil While this compound is a rigid molecule without significant rotational conformers, vibrational spectroscopy can confirm the molecular structure by comparing the observed spectral bands with theoretically calculated frequencies from methods like Density Functional Theory (DFT). aip.org The symmetry of the molecule also dictates which vibrational modes are active in the IR and Raman spectra, providing further structural confirmation. aip.org

Table 1: Typical Vibrational Frequencies for Halobenzene Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| C-H Stretching | 3100 - 3000 | Characteristic of aromatic C-H bonds. |

| C-C Stretching (in-ring) | 1600 - 1400 | Multiple bands are observed for the aromatic ring. rsc.org |

| C-F Stretching | 1250 - 1000 | Strong absorption in the IR spectrum. rsc.org |

| C-Cl Stretching | 1100 - 650 | The position is sensitive to substitution patterns. rsc.org |

| C-Br Stretching | 1070 - 500 | Lower frequency due to the higher mass of bromine. rsc.org |

| C-H Deformation | 1200 - 1000 | In-plane and out-of-plane bending vibrations. rsc.org |

Note: The ranges provided are general for substituted benzenes and the exact positions for this compound would require experimental measurement or computational modeling.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of this compound. The calculated monoisotopic mass of this compound (C₆HBrClF₃) is approximately 243.9 g/mol .

A key feature in the mass spectrum of this molecule is the distinctive isotopic pattern of its molecular ion, [M]⁺. The presence of both bromine and chlorine, which have significant natural isotopes, creates a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). docbrown.info This results in a predictable pattern for the molecular ion peak, typically showing peaks at M, M+2, and M+4, with relative intensities dictated by the statistical combination of these isotopes. docbrown.info This isotopic signature provides unambiguous confirmation of the presence of one bromine and one chlorine atom in the molecule.

Under electron ionization (EI), the molecular ion undergoes fragmentation, and the resulting pattern provides valuable structural information. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. youtube.comyoutube.com For halogenated aromatic compounds, common fragmentation pathways include the loss of a halogen radical or a hydrogen halide molecule.

Likely Fragmentation Pathways:

Loss of Bromine: The C-Br bond is typically the weakest carbon-halogen bond, leading to a prominent fragment from the loss of a bromine radical (•Br). This would result in an ion [C₆HClF₃]⁺.

Loss of Chlorine: The loss of a chlorine radical (•Cl) is also a probable fragmentation pathway, leading to the [C₆HBrF₃]⁺ ion.

Sequential Halogen Loss: Further fragmentation can occur through the sequential loss of other halogen atoms.

Ring Fragmentation: At higher energies, the aromatic ring itself can fragment.

The study of fragmentation pathways in similar fluorinated compounds indicates that complex rearrangements, including fluorine shifts, can occur after initial fragmentation events. nih.gov

Table 2: Predicted m/z Values for Key Ions of this compound

| Ion Formula | Description | Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Predicted m/z (for ⁸¹Br, ³⁵Cl) | Predicted m/z (for ⁷⁹Br, ³⁷Cl) | Predicted m/z (for ⁸¹Br, ³⁷Cl) |

| [C₆HBrClF₃]⁺ | Molecular Ion (M⁺) | ~244 | ~246 | ~246 | ~248 |

| [C₆HClF₃]⁺ | Loss of •Br | ~165 | - | ~167 | - |

| [C₆HBrF₃]⁺ | Loss of •Cl | ~209 | ~211 | - | - |

| [C₆BrClF₃]⁺ | Loss of •H | ~243 | ~245 | ~245 | ~247 |

Note: The m/z values are approximated to the nearest integer for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in While a crystal structure of this compound itself may not be readily available, this technique is indispensable for characterizing its derivatives. It provides accurate measurements of bond lengths, bond angles, and torsion angles, allowing for a complete structural elucidation in the solid state. mkuniversity.ac.in

Furthermore, X-ray crystallography provides critical insights into the intermolecular interactions that govern the crystal packing. In halogenated compounds, halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. manchester.ac.uk This technique can identify and characterize such interactions (e.g., Br···O, Cl···N) as well as other forces like π-π stacking. The study of these interactions is vital, as the solid-state structure of molecular materials, such as those derived from halobenzenes, influences their physical properties and potential applications in fields like drug design and materials science. nih.govweizmann.ac.il

Table 3: Illustrative Data Obtainable from X-ray Crystallography of a Halobenzene Derivative

| Parameter | Type of Information | Significance |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the basic repeating unit of the crystal lattice. |

| Space Group | P2₁/c, C2/c, etc. | Describes the symmetry elements of the crystal. |

| Bond Lengths (e.g., C-Br, C-Cl) | Angstroms (Å) | Provides information on bond order and strength. |

| Bond Angles (e.g., C-C-Br) | Degrees (°) | Defines the local geometry around each atom. |

| Torsion Angles | Degrees (°) | Describes the conformation of flexible parts of the molecule. |

| Intermolecular Contacts | Angstroms (Å) | Identifies non-covalent interactions like halogen and hydrogen bonds. |

Electronic Spectroscopy (e.g., UV-Vis Absorption) for Electronic Structure Probing

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). up.ac.za

The parent benzene molecule exhibits characteristic absorption bands, including a strong primary band around 204 nm and a weaker, vibrationally structured secondary band at about 256 nm. quimicaorganica.org When substituents are added to the benzene ring, they can alter the electronic structure and thus shift the position and intensity of these absorption bands. Halogens act as auxochromes, which contain non-bonding electrons that can interact with the π-system of the ring. This interaction typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. up.ac.zaquimicaorganica.org

In this compound, the cumulative effect of five halogen substituents significantly modifies the electronic structure compared to benzene. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the electronic effects of the bromine atom, will influence the energy levels of the molecular orbitals. This results in a unique UV-Vis absorption spectrum with its primary and secondary bands shifted to longer wavelengths relative to benzene. up.ac.za The precise λmax values are dependent on the specific substitution pattern and can be used as a characterization parameter for the compound.

Table 4: Typical UV Absorption Maxima (λmax) for Benzene and Simple Halobenzenes

| Compound | Primary Band (λmax, nm) | Secondary Band (λmax, nm) |

| Benzene | ~204 | ~256 quimicaorganica.org |

| Fluorobenzene | ~204 | ~265 |

| Chlorobenzene (B131634) | ~210 | ~265 |

| Bromobenzene (B47551) | ~210 | ~268 |

Note: Values are approximate and can vary with the solvent. The data illustrates the general trend of bathochromic shifts upon halogen substitution.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Chloro 3,4,5 Trifluorobenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For 1-Bromo-2-chloro-3,4,5-trifluorobenzene, DFT calculations offer a balance between accuracy and computational cost, making it possible to model its properties with high reliability.

Optimization of Molecular Geometries and Electronic Structures

A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govresearchgate.netresearchgate.net The optimization process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located.

The electronic structure of the optimized geometry reveals the distribution of electrons within the molecule. Halogen substituents like bromine, chlorine, and fluorine have a significant impact on the electronic environment of the benzene (B151609) ring due to their high electronegativity. This influence can be quantified through computational analysis of the molecular orbitals and charge distribution. The results of these calculations are crucial for understanding the molecule's stability and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Benzene Ring

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C | 1.39 - 1.41 | 118 - 122 |

| C-H | 1.08 - 1.09 | - |

| C-F | 1.33 - 1.35 | - |

| C-Cl | 1.72 - 1.74 | - |

| C-Br | 1.88 - 1.90 | - |

| C-C-C | - | 118 - 122 |

| C-C-H | - | 119 - 121 |

| C-C-Halogen | - | 118 - 122 |

Note: This table presents typical bond lengths and angles for halogenated benzenes based on DFT calculations and is for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods are highly effective in predicting various spectroscopic parameters. For this compound, DFT calculations can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. researchgate.netresearchgate.netmdpi.com These theoretical spectra are invaluable for interpreting experimental data and for the structural elucidation of the compound.

The prediction of NMR chemical shifts, particularly for ¹³C and ¹⁹F, can be achieved with good accuracy, aiding in the assignment of signals in experimental NMR spectra. mdpi.com Similarly, the calculation of vibrational frequencies allows for the simulation of IR and Raman spectra. researchgate.net By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching and bending of particular bonds within the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for a Polyhalogenated Benzene

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectroscopic Activity |

| C-H stretch | 3100 - 3000 | IR, Raman |

| C-C stretch (ring) | 1600 - 1400 | IR, Raman |

| C-F stretch | 1350 - 1100 | IR, Raman |

| C-Cl stretch | 800 - 600 | IR, Raman |

| C-Br stretch | 600 - 500 | IR, Raman |

| Ring deformation | Various | IR, Raman |

Note: This table provides representative vibrational frequencies for a polyhalogenated benzene and is intended for illustrative purposes.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. nih.govnih.govrsc.orgresearchgate.netresearchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

The highly electronegative fluorine, chlorine, and bromine atoms are expected to create regions of negative potential around them, while the hydrogen atoms and the regions above and below the aromatic ring will likely exhibit positive or less negative potential. nih.gov This information is critical for predicting how the molecule will interact with other chemical species.

Studies of Frontier Molecular Orbitals (HOMO-LUMO analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wuxiapptec.comossila.comresearchgate.netyoutube.comnih.gov The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

For this compound, the HOMO is likely to be a π-orbital associated with the benzene ring, while the LUMO is expected to be a π* anti-bonding orbital. The presence of multiple halogen substituents will influence the energies of these orbitals. Analysis of the HOMO and LUMO energy levels and their spatial distribution provides insights into the molecule's electron-donating and electron-accepting capabilities.

Table 3: Representative Frontier Molecular Orbital Energies for a Halogenated Aromatic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: This table shows typical energy ranges for frontier molecular orbitals of halogenated aromatic compounds and is for illustrative purposes.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Modeling Potential Energy Surfaces for Chemical Reactions

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule or a system of molecules as a function of their geometry. libretexts.org By mapping out the PES for a chemical reaction involving this compound, chemists can identify the most likely reaction pathways. researchgate.netpurdue.edumsu.edu

This modeling involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. For reactions such as electrophilic aromatic substitution on the this compound ring, computational modeling of the PES can reveal the preferred sites of attack and the nature of the intermediates and transition states. oup.comoup.comnumberanalytics.comstudymind.co.uk

Calculation of Activation Energies and Transition States

The theoretical investigation of reaction mechanisms involving this compound heavily relies on the calculation of activation energies (Ea) and the characterization of transition states (TS). These calculations are crucial for understanding the kinetics and feasibility of a proposed reaction pathway. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are commonly employed for this purpose. For instance, studies on similar halogenated compounds have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311+G**) to locate transition states and compute activation barriers researchgate.net.

The process begins with the identification of stationary points on the potential energy surface (PES), which include reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Vibrational frequency analysis is a key step in confirming the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate nih.gov.

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction of this compound, computational chemists would model the approach of a nucleophile to the aromatic ring. The transition state for such a reaction would involve the partial formation of the new bond with the nucleophile and partial breaking of the carbon-halogen bond. The calculated activation energy would then provide a quantitative measure of the kinetic barrier for this substitution to occur.

Hypothetical Activation Energies for SNAr at Different Positions:

| Reaction Position | Nucleophile | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| C1 (C-Br) | OH⁻ | B3LYP | 6-311++G(d,p) | Data not available |

| C2 (C-Cl) | OH⁻ | B3LYP | 6-311++G(d,p) | Data not available |

This table is illustrative. Specific computational studies on this compound are not available in the public domain to populate this data.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified transition state connects the intended reactants and products. The IRC path is the minimum energy path on the potential energy surface that links the transition state to the corresponding reactant and product minima nih.gov. This analysis is vital for validating the proposed reaction mechanism.

By following the IRC path in both the forward and reverse directions from the transition state, researchers can visualize the geometric changes that the molecule undergoes throughout the reaction. This provides a detailed picture of the reaction mechanism, including the synchronous or asynchronous nature of bond-breaking and bond-forming events. For a reaction involving this compound, an IRC analysis could, for example, elucidate the precise sequence of electronic and structural changes during a substitution or a metal-catalyzed cross-coupling reaction.

Prediction of Regioselectivity and Stereoselectivity of Reactions

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving polysubstituted aromatic compounds like this compound. The presence of multiple different halogen substituents on the benzene ring makes predicting the outcome of, for example, an electrophilic or nucleophilic aromatic substitution non-trivial.